molecular formula C8H6BrN3 B2771568 2-Bromo-5-(1h-pyrazol-1-yl)pyridine CAS No. 1314355-12-8

2-Bromo-5-(1h-pyrazol-1-yl)pyridine

Cat. No.: B2771568
CAS No.: 1314355-12-8
M. Wt: 224.061
InChI Key: NNUFYLIOKMDQDS-UHFFFAOYSA-N
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Description

2-Bromo-5-(1h-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1h-pyrazol-1-yl)pyridine typically involves the bromination of 5-pyrazol-1-ylpyridine. One common method includes the reaction of 5-pyrazol-1-ylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(1h-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers or dyes.

Comparison with Similar Compounds

  • 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Comparison: 2-Bromo-5-(1h-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications

Properties

IUPAC Name

2-bromo-5-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFYLIOKMDQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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